1-Hexadecanesulfonyl chloride
Overview
Description
1-Hexadecanesulfonyl chloride is an organic compound with the molecular formula C₁₆H₃₃ClO₂S and a molecular weight of 324.95 g/mol . This compound is a white to brownish crystalline powder that is moisture-sensitive and corrosive . It is primarily used in organic synthesis and industrial applications.
Preparation Methods
1-Hexadecanesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of hexadecanol with chlorosulfonic acid under controlled conditions . The reaction typically proceeds as follows:
C16H33OH+ClSO3H→C16H33SO2Cl+H2O
In industrial settings, the production of this compound often involves the use of large-scale reactors and precise temperature control to ensure high yield and purity .
Chemical Reactions Analysis
1-Hexadecanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form hexadecanesulfonic acid and hydrochloric acid.
Reduction: It can be reduced to hexadecanethiol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like pyridine or triethylamine for substitution reactions and aqueous acidic or basic conditions for hydrolysis .
Scientific Research Applications
1-Hexadecanesulfonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the sulfonyl chloride functional group into organic molecules, facilitating the synthesis of various sulfonamide and sulfonate compounds.
Polymer Chemistry: It is employed in the production of sulfonated polymers, which have applications in ion exchange resins and membrane technologies.
Biological Studies: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industrial Applications: It is utilized in the manufacture of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-hexadecanesulfonyl chloride involves the formation of a reactive intermediate, which then undergoes nucleophilic attack by various substrates . The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic substitution reactions. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
1-Hexadecanesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
1-Dodecanesulfonyl Chloride: Similar in structure but with a shorter carbon chain, leading to different physical properties and reactivity.
1-Octadecanesulfonyl Chloride: Similar in structure but with a longer carbon chain, affecting its solubility and melting point.
Methanesulfonyl Chloride: A much smaller molecule with different reactivity and applications.
The uniqueness of this compound lies in its long carbon chain, which imparts specific hydrophobic properties and makes it suitable for applications in surfactant and polymer chemistry .
Properties
IUPAC Name |
hexadecane-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSVFFVBSPQTTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068139 | |
Record name | 1-Hexadecanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38775-38-1 | |
Record name | 1-Hexadecanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38775-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hexadecanesulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038775381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexadecanesulfonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93798 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Hexadecanesulfonyl chloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexadecanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecane-1-sulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-hexadecanesulfonyl chloride used in lipase research?
A: this compound is a potent inhibitor of serine hydrolases, a large enzyme family that includes lipases. [, , ] Its long hydrophobic tail allows it to bind tightly within the enzyme's active site, specifically targeting the catalytic serine residue. This makes it a valuable tool for studying lipase structure, function, and reaction mechanisms.
Q2: How does this compound inactivate lipases?
A: this compound forms a covalent bond with the hydroxyl group of the catalytic serine residue within the lipase active site. [, , ] This irreversible modification prevents the enzyme from carrying out its normal function of hydrolyzing ester bonds in lipids.
Q3: What can the inhibition of a lipase by this compound tell us about the enzyme?
A: Strong inhibition by this compound provides evidence that the lipase belongs to the serine hydrolase family and that the targeted serine residue plays a crucial role in its catalytic mechanism. [, , ] Studying the kinetics of inhibition can reveal details about the enzyme's active site geometry and substrate specificity.
Q4: Has this compound been used to study enzymes other than lipases?
A: Yes, this compound was used to study the reaction mechanism of EST2, a thermostable esterase from Alicyclobacillus acidocaldarius. [] By analyzing the enzyme's structure in complex with this compound, researchers gained insights into substrate binding modes and a substrate-induced switch in the enzyme's reaction mechanism.
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